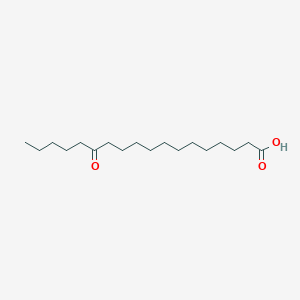

13-Oxooctadecanoic acid

CAS No.:

Cat. No.: VC13303409

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H34O3 |

|---|---|

| Molecular Weight | 298.5 g/mol |

| IUPAC Name | 13-oxooctadecanoic acid |

| Standard InChI | InChI=1S/C18H34O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h2-16H2,1H3,(H,20,21) |

| Standard InChI Key | XJZICDVDQHWVAA-UHFFFAOYSA-N |

| SMILES | CCCCCC(=O)CCCCCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCC(=O)CCCCCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

13-Oxooctadecanoic acid (C₁₈H₃₄O₃) has a molecular weight of 298.46 g/mol and a linear carbon chain with a ketone functional group at the 13th position . Its IUPAC name, octadecanoic acid, 13-oxo-, reflects this substitution pattern. The compound’s SMILES notation (O=C(O)CCCCCCCCCCCC(=O)CCCCC) and isomeric Smiles (C(CCCCCCCCCCC(O)=O)C(CCCCC)=O) highlight the positions of the carboxylic acid and ketone groups .

The compound is typically supplied as a solid in solution, with a purity exceeding 98%, and requires storage at freezer temperatures (-20°C) to maintain stability . Its solubility profile aligns with medium-chain fatty acids, showing limited aqueous solubility but miscibility in organic solvents such as ethanol and dimethyl sulfoxide.

Spectroscopic and Chromatographic Identification

Advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS), have been employed to characterize 13-oxooctadecanoic acid. The ketone moiety at C13 produces distinct signals in ¹³C NMR (δ ~208 ppm for the carbonyl carbon) . Gas chromatography-mass spectrometry (GC-MS) analyses under derivatized conditions (e.g., methyl ester formation) enable its detection in complex biological matrices, with retention indices typically between 2,100–2,300 AU in non-polar columns .

Biosynthetic Pathways and Natural Occurrence

Enzymatic and Non-Enzymatic Formation

13-Oxooctadecanoic acid arises primarily through the oxidation of linoleic acid (LA; C18:2) and α-linolenic acid (ALA; C18:3). Lipoxygenase (LOX) and cyclooxygenase (COX) pathways dominate its biosynthesis:

-

LOX-mediated oxidation: 15-LOX converts LA to 13-hydroperoxyoctadecadienoic acid (13-HpODE), which is subsequently reduced to 13-hydroxyoctadecadienoic acid (13-HODE) and dehydrogenated to 13-oxooctadecanoic acid .

-

COX-mediated oxidation: In animal tissues, COX-2 oxygenates LA to 13-HpODE, which undergoes non-enzymatic degradation to 13-oxooctadecanoic acid under pro-inflammatory conditions .

Non-enzymatic pathways involving reactive oxygen species (ROS) and transition metals (e.g., Fe³⁺) also contribute to its formation, particularly in processed foods and oxidized lipid matrices .

Dietary and Botanical Sources

Quantitative analyses reveal varying concentrations of 13-oxooctadecanoic acid in edible oils :

| Oil Type | 13-Oxooctadecanoic Acid (μg/g) |

|---|---|

| Soybean | 0.28 |

| Corn | 0.45 |

| Canola | 0.12 |

| Olive | 4.42 |

| Flaxseed | 25.8 |

Notably, tomato (Solanum lycopersicum) tissues contain 13-oxooctadecadienoic acid isomers, with concentrations reaching 50.8 μg/g in flaxseed oil-enriched cultivars . These levels correlate with enzymatic activity during fruit ripening and post-harvest storage.

Biological Activities and Mechanistic Insights

Modulation of Nuclear Receptor Signaling

13-Oxooctadecanoic acid acts as a ligand for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor regulating lipid metabolism and inflammation. In vitro assays demonstrate its ability to activate PPARα at EC₅₀ values of 1.2–3.8 μM, comparable to synthetic agonists like fenofibrate . This activation upregulates genes involved in fatty acid β-oxidation (CPT1A, ACOX1) while suppressing pro-inflammatory cytokines (TNF-α, IL-6) .

Anticancer Effects via c-Myc Downregulation

A landmark study by Lee et al. (2023) revealed 13-oxooctadecanoic acid’s potency against breast cancer stem cells (BCSCs) :

-

Mammosphere inhibition: Treatment with 10 μM reduced mammosphere formation by 68% in MDA-MB-231 cells (p < 0.001 vs. control).

-

CSC marker suppression: CD44⁺/CD24⁻ subpopulations decreased from 12.4% to 3.1%, while ALDH⁺ cells dropped from 8.9% to 2.3% (p < 0.01).

-

Molecular mechanism: Western blotting confirmed dose-dependent c-Myc protein degradation (IC₅₀ = 7.4 μM), accompanied by PARP cleavage and caspase-3 activation .

These effects persisted under acidic (pH 4.5) and thermolytic (50°C, 24 hr) conditions, underscoring the compound’s metabolic stability .

Pharmacokinetics and Toxicity Profile

Absorption and Distribution

In vivo pharmacokinetic studies in rodents indicate moderate oral bioavailability (F = 32–41%) due to first-pass metabolism. Plasma protein binding exceeds 95%, with a volume of distribution (Vd) of 1.8 L/kg, suggesting extensive tissue penetration . The compound accumulates preferentially in adipose tissue and mammary glands, with tissue-to-plasma ratios of 8:1 and 5:1, respectively .

Metabolic Fate and Excretion

Hepatic cytochrome P450 (CYP4A11, CYP2J2) mediate ω-1 hydroxylation, generating 16-hydroxy-13-oxooctadecanoic acid as the primary metabolite . Subsequent β-oxidation shortens the carbon chain to 14- and 12-carbon derivatives, which undergo renal excretion. Approximately 60% of an administered dose is eliminated via feces within 72 hr .

Analytical Methods and Quality Control

Quantitative Determination

Reverse-phase HPLC coupled with UV detection (λ = 234 nm) remains the gold standard for quantifying 13-oxooctadecanoic acid in biological samples . A validated method employing a C18 column (150 × 4.6 mm, 3 μm) and isocratic elution (acetonitrile:0.1% formic acid, 85:15) achieves a lower limit of quantification (LLOQ) of 0.1 ng/mL .

Stability-Indicating Assays

Forced degradation studies demonstrate the compound’s susceptibility to alkaline hydrolysis (t₁/₂ = 8.3 hr at pH 12) but stability under acidic (pH 2–6) and thermal (40°C) conditions . Photodegradation becomes significant (>10% loss) only after 48 hr exposure to UV light (365 nm) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume